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Compound of Interest

Compound Name: 4-Borono-2-nitrobenzoic acid

Cat. No.: B1347198 Get Quote

In-Depth Technical Guide to 4-Borono-2-
nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data

available for 4-Borono-2-nitrobenzoic acid, a versatile building block in medicinal chemistry

and organic synthesis. Due to the limited availability of direct experimental data in publicly

accessible databases, this guide also includes predicted spectral information based on

analogous compounds and detailed, generalized experimental protocols for its synthesis and

characterization.

Physicochemical Properties
4-Borono-2-nitrobenzoic acid is a solid organic compound. The presence of the boronic acid,

carboxylic acid, and nitro functional groups imparts unique reactivity, making it a valuable

reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling

reactions.
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Property Value

CAS Number 80500-28-3

Molecular Formula C₇H₆BNO₆

Molecular Weight 210.94 g/mol

Melting Point 220 °C

Boiling Point 475.5 °C at 760 mmHg

Appearance Solid

Synthesis and Experimental Protocols
A plausible and commonly employed method for the synthesis of 4-Borono-2-nitrobenzoic
acid is the Miyaura borylation of 4-bromo-2-nitrobenzoic acid. This palladium-catalyzed

reaction involves the conversion of an aryl halide to an aryl boronate ester, which can then be

hydrolyzed to the corresponding boronic acid.

Proposed Synthetic Pathway
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Caption: Proposed synthesis of 4-Borono-2-nitrobenzoic acid.

General Experimental Protocol for Miyaura Borylation
This protocol is a generalized procedure and may require optimization for the specific

substrate.

Materials:

4-Bromo-2-nitrobenzoic acid

Bis(pinacolato)diboron (B₂pin₂)

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Base (e.g., potassium acetate, KOAc)

Anhydrous solvent (e.g., dioxane, DMSO)

Argon or Nitrogen gas

Standard glassware for inert atmosphere reactions

Procedure:

To an oven-dried Schlenk flask, add 4-bromo-2-nitrobenzoic acid (1.0 equiv),

bis(pinacolato)diboron (1.1-1.5 equiv), the palladium catalyst (e.g., 3 mol%), and the base

(e.g., 3.0 equiv).

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

Add the anhydrous solvent via syringe.

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time

(typically several hours), monitoring the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The resulting crude boronate ester can be purified by column chromatography on silica gel.

Hydrolysis of the purified boronate ester to the boronic acid is typically achieved by treatment

with an aqueous acid or by other standard methods.

Spectral Data (Predicted)
As experimental spectra for 4-Borono-2-nitrobenzoic acid are not readily available, the

following tables provide predicted chemical shifts and characteristic infrared absorption bands

based on the analysis of structurally similar compounds, such as other substituted nitrobenzoic

acids and phenylboronic acids.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the acidic protons of the carboxylic acid and boronic acid groups. The chemical shifts of

the aromatic protons are influenced by the electron-withdrawing nitro group and the boronic

acid group.

Chemical Shift (ppm) Multiplicity Assignment

~10-13 Singlet (broad) -COOH

~8.2-8.5 Multiplet Aromatic CH

~7.8-8.1 Multiplet Aromatic CH

~8-10 Singlet (broad) -B(OH)₂

Predicted ¹³C NMR Data
The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the

molecule. The carboxyl carbon will be significantly downfield, and the aromatic carbons will be
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in the typical aromatic region, with their shifts influenced by the substituents.

Chemical Shift (ppm) Assignment

~165-170 C=O

~148-152 C-NO₂

~130-140 Aromatic CH

~120-130 Aromatic CH

(variable) C-B

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the O-H, C=O, N-O, and B-O

bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3200-2500 Broad O-H stretch (carboxylic acid)

~3200 Broad O-H stretch (boronic acid)

~1700 Strong C=O stretch (carboxylic acid)

~1530 & ~1350 Strong
Asymmetric & Symmetric N-O

stretch (nitro group)

~1350 Strong B-O stretch

~1600-1450 Medium-Weak C=C stretch (aromatic)

Mass Spectrometry Data
In a mass spectrum, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected, corresponding

to the molecular weight of the compound (210.94 g/mol ). Fragmentation patterns would likely

involve the loss of water, the nitro group, and the carboxylic acid group.

Experimental Workflow for Characterization
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Caption: Workflow for the synthesis and characterization of the compound.

This guide serves as a foundational resource for professionals working with 4-Borono-2-
nitrobenzoic acid. While direct experimental data is limited, the provided information on its

properties, a reliable synthetic approach, and predicted spectral characteristics offers a solid
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starting point for its application in research and development. It is strongly recommended that

researchers perform their own analytical characterization to confirm the identity and purity of

the synthesized compound.

To cite this document: BenchChem. [Physical and spectral data of 4-Borono-2-nitrobenzoic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347198#physical-and-spectral-data-of-4-borono-2-
nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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